molecular formula C23H27N3O7 B6491347 3,5-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-85-9

3,5-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6491347
CAS No.: 891124-85-9
M. Wt: 457.5 g/mol
InChI Key: KUUBYRKBXWEELU-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core linked to a 3,5-dimethoxybenzamide group and a 3,4,5-triethoxyphenyl substituent. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, particularly in antimicrobial and enzyme-inhibitory applications .

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-6-30-18-11-15(12-19(31-7-2)20(18)32-8-3)22-25-26-23(33-22)24-21(27)14-9-16(28-4)13-17(10-14)29-5/h9-13H,6-8H2,1-5H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUBYRKBXWEELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole-Benzamide Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituents on Benzamide Substituents on Oxadiazole Phenyl Ring Key Properties/Activities Source
Target Compound 3,5-Dimethoxy 3,4,5-Triethoxy High lipophilicity; potential antifungal/enzyme inhibition (inferred)
LMM5 4-[Benzyl(methyl)sulfamoyl] 5-[(4-Methoxyphenyl)methyl] Antifungal activity against C. albicans (IC50 not reported); thioredoxin reductase inhibition
LMM11 4-[Cyclohexyl(ethyl)sulfamoyl] 5-(Furan-2-yl) Antifungal activity against C. albicans; moderate solubility due to furan group
3,4,5-Trimethoxy Analogue 3,4,5-Trimethoxy 3,4,5-Triethoxy Molecular mass: 487.509 g/mol; likely reduced lipophilicity vs. target compound
N-Substituted Sulfamoyl Derivatives (e.g., ) 4-[Methyl(phenyl)sulfamoyl] 5-(3,5-Dimethoxyphenyl) Enhanced solubility due to sulfamoyl group; enzyme inhibition potential (e.g., α-glucosidase)

Functional Comparisons

Antifungal Activity

LMM5 and LMM11, both 1,3,4-oxadiazole derivatives, exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), a critical enzyme for redox homeostasis in fungi . The target compound’s triethoxyphenyl group may enhance membrane penetration compared to LMM5’s 4-methoxyphenylmethyl group, but its lack of sulfamoyl substituents could reduce specificity for Trr1.

Enzyme Inhibition

N-Substituted oxadiazoles with sulfamoyl groups (e.g., compounds in and ) show potent inhibition of α-glucosidase (IC50 = 49.71 µM for compound 8q) and butyrylcholinesterase (BChE; IC50 = 31.62 µM for compound 8g) . The target compound’s methoxy/ethoxy substituents may favor hydrophobic interactions with enzyme active sites, though its exact inhibitory profile remains uncharacterized.

Solubility and Bioavailability
  • Sulfamoyl-containing analogues (e.g., ) exhibit higher aqueous solubility due to polar sulfonamide groups, which may enhance oral bioavailability .

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